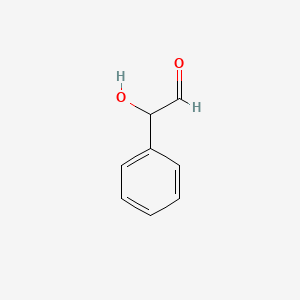
2-Hydroxy-2-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-phenylacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
2-Hydroxy-2-phenylacetaldehyde is a valuable intermediate in the synthesis of various organic compounds. Its hydroxyl and aldehyde functional groups make it a versatile building block for the following:
- Synthesis of Pharmaceutical Compounds : The compound serves as a precursor for synthesizing bioactive molecules that may exhibit therapeutic properties. For instance, it can be utilized in the production of anti-inflammatory and antimicrobial agents .
- Production of Alpha-Oxyfunctionalized Carbonyl Compounds : Research has demonstrated its role in oxidative rearrangement reactions, where it contributes to the formation of more complex carbonyl compounds through catalytic processes .
Biochemical Applications
The compound has shown potential in various biochemical applications:
- Biotransformation Processes : this compound can be involved in enzymatic reactions where it acts as a substrate for oxidoreductases. These enzymes facilitate the conversion of aldehydes to their corresponding carboxylic acids, which is crucial in metabolic pathways .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, making it a candidate for research into protective agents against oxidative stress-related diseases .
Material Science
In material science, this compound is explored for its potential use in developing new materials:
- Polymer Chemistry : It can be employed in the synthesis of polymers with specific functionalities. Its ability to form cross-links with other polymeric materials enhances the mechanical properties and thermal stability of the resulting products .
Case Studies
Several case studies highlight the practical applications of this compound:
Propriétés
Numéro CAS |
34025-29-1 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-hydroxy-2-phenylacetaldehyde |
InChI |
InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6,8,10H |
Clé InChI |
JCISRQNKHZNVHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C=O)O |
Synonymes |
mandelaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















